methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features multiple fused rings, including pyrazole, thieno, triazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazolo intermediates, followed by their coupling and subsequent functionalization to introduce the thieno and pyrimidine rings. Common reagents used in these steps include hydrazines, aldehydes, and nitriles under various conditions such as reflux, catalytic hydrogenation, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole and triazolo rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Cyclization: The formation of the fused ring system involves cyclization reactions under acidic or basic conditions
Common Reagents and Conditions
Common reagents include hydrazines, aldehydes, nitriles, and catalysts such as palladium on carbon for hydrogenation reactions. Conditions often involve reflux, catalytic hydrogenation, and cyclization under acidic or basic environments .
Major Products
The major products formed from these reactions include various substituted pyrazoles, triazoles, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple fused rings allow it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Triazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer activities.
Pyrazole derivatives: Investigated for their anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its complex fused ring system, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its multiple functional groups allow for various chemical modifications, enhancing its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C19H17N9O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 4-[1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C19H17N9O4S/c1-9-13-17-21-16(24-26(17)7-20-18(13)33-15(9)19(29)32-4)12-5-6-25(23-12)8-27-11(3)14(28(30)31)10(2)22-27/h5-7H,8H2,1-4H3 |
InChI Key |
HRXOBUSCQXNNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)CN5C(=C(C(=N5)C)[N+](=O)[O-])C)C(=O)OC |
Origin of Product |
United States |
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